N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopropyl Substitution:
Amide Formation: The final step involves the formation of the amide bond by reacting the benzimidazole derivative with 3-(2-methoxyphenyl)propanoic acid or its activated derivative (e.g., acid chloride) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-chlorophenyl)propanamide
- N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-hydroxyphenyl)propanamide
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-5-3-2-4-13(18)8-11-19(24)21-15-9-10-16-17(12-15)23-20(22-16)14-6-7-14/h2-5,9-10,12,14H,6-8,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
GXWBRDSQXFBVTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |
Origin of Product |
United States |
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